1-Bromo-2-methoxynaphthalene

Overview

Description

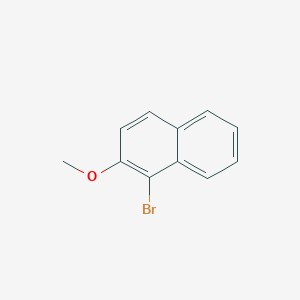

1-Bromo-2-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its utility as a synthetic intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxynaphthalene can be synthesized through the bromination of 2-methoxynaphthalene. A common method involves the use of N-bromosuccinimide in acetonitrile, which provides a mild and regiospecific bromination . The reaction is typically carried out at room temperature, ensuring high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes using bromine or bromine derivatives . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in palladium-catalyzed Ullmann coupling to form biaryls or biheterocycles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include or .

Coupling Reactions: Palladium catalysts and ligands are typically used under inert atmosphere conditions.

Major Products:

Biaryls: Formed through coupling reactions.

Substituted Naphthalenes: Resulting from nucleophilic substitution.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

1-Bromo-2-methoxynaphthalene serves as a crucial building block in the synthesis of more complex molecules. It is particularly noted for its role in:

- Aziridination Reactions : This compound is used to synthesize catalysts for highly enantioselective aziridination of styrene derivatives. The enantioselectivity achieved in these reactions is critical for producing chiral compounds, which are essential in pharmaceutical applications .

- Palladium-Catalyzed Ullmann Coupling : It can also be employed in the preparation of biaryls or biheterocycles through palladium-catalyzed Ullmann coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and aryl or alkenyl boronic acids, which is significant for constructing complex organic frameworks .

Applications in Material Science

The compound has been explored for its potential uses in materials science, particularly in:

- Organic Electronics : Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors. Its ability to form charge-transfer complexes makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Chemistry

Recent studies have also investigated the environmental implications of halogenated naphthalenes, including this compound. Research indicates that compounds like this can undergo degradation processes that affect their persistence and toxicity in the environment. Understanding these processes is crucial for assessing their ecological impact .

Case Study 1: Enantioselective Aziridination

A study demonstrated the use of this compound as a precursor in synthesizing a catalyst that facilitated the enantioselective aziridination of styrene derivatives with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in asymmetric synthesis .

Case Study 2: Ullmann Coupling Reactions

In another research effort, this compound was employed in Ullmann coupling reactions under various conditions. The studies revealed that using different palladium catalysts significantly influenced the yield of biaryl products, thereby highlighting the importance of this compound as a versatile intermediate .

Data Tables

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Enantioselective aziridination | High enantioselectivity achieved |

| Organic Synthesis | Palladium-catalyzed Ullmann coupling | Varies with catalyst choice |

| Material Science | Development of organic semiconductors | Potential for OLEDs |

| Environmental Chemistry | Degradation studies | Insights into ecological impact |

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxynaphthalene primarily involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of new chemical bonds. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

- 1-Bromo-2-naphthol

- 2-Bromo-1-methoxynaphthalene

- 1-Bromo-4-methoxynaphthalene

Comparison: 1-Bromo-2-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of regiospecificity and yield in synthetic reactions .

Biological Activity

1-Bromo-2-methoxynaphthalene (C11H9BrO), a compound featuring a naphthalene ring with a methoxy (-OCH₃) and bromo (-Br) substituent, has garnered attention in synthetic organic chemistry due to its versatile reactivity and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 3401-47-6 |

| Molecular Formula | C11H9BrO |

| Molecular Weight | 237.10 g/mol |

| Melting Point | 79°C to 80°C |

| Solubility | Slightly soluble in water |

This compound is primarily synthesized through the bromination of 2-methoxynaphthalene using various methods, including the use of potassium bromide and hydrogen peroxide in acetic acid as a solvent .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study by Giannerini et al. (2012) demonstrated that derivatives of methoxynaphthalene could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Enantioselective Reactions

This compound serves as a reagent in the synthesis of highly enantioselective aziridination reactions, which are crucial in producing biologically active compounds. This reaction is facilitated by its ability to act as an electrophile due to the presence of the bromine atom, allowing for effective nucleophilic attacks by amines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, various methoxy-substituted naphthalenes were tested against bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Study on Anticancer Activity

In a notable case study, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis at concentrations above 25 µM. The underlying mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .

Synthesis of Biaryls

Another application of this compound is in the palladium-catalyzed Ullmann coupling reactions, which are essential for synthesizing biaryls and biheterocycles. This method highlights the compound's role as a valuable synthetic intermediate in developing complex organic molecules with potential pharmaceutical applications .

Properties

IUPAC Name |

1-bromo-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIGURFWNPLWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187622 | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-47-6 | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3401-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic applications of 1-bromo-2-methoxynaphthalene in organic chemistry?

A: this compound serves as a versatile building block in organic synthesis. It participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. [] For instance, it can react with diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate under palladium catalysis to yield the corresponding biaryl monophosphonate. [] This highlights its utility in constructing complex molecules containing the 1,2-disubstituted naphthalene motif.

Q2: Beyond cross-coupling, are there other notable reactions involving this compound?

A: Yes, this compound is not limited to cross-coupling reactions. It has been successfully employed in nitrile-group transfer reactions mediated by palladium and zinc species. [] This methodology allows for the introduction of a cyano group at the position originally occupied by the bromine atom, offering an alternative route to synthesize substituted naphthonitriles.

Q3: The provided research mentions "phase-transfer catalysis". How is this compound relevant in this context?

A: While not directly involved as a catalyst, this compound plays a crucial role as a starting material in the synthesis of novel azo dyes. [] These dyes, typically inaccessible through conventional methods, can be prepared using phase-transfer catalysts like dibenzo-18-crown-6 in solvents like 1,2-dichloroethane. [] This highlights the importance of exploring non-traditional synthetic routes to access novel chemical entities.

Q4: What are the structural characteristics of this compound?

A: this compound (molecular formula: C11H9BrO) possesses a naphthalene ring system with a bromine atom at position 1 and a methoxy group at position 2. [] While specific spectroscopic data isn't provided in the abstracts, we can infer the presence of characteristic signals in its NMR and IR spectra corresponding to the aromatic system, methoxy group, and C-Br bond.

Q5: Are there any insights into the reactivity of this compound based on its structure?

A: The presence of both the bromine atom and the methoxy group influences the reactivity of this compound. The bromine atom serves as a good leaving group, enabling its participation in various substitution reactions, including the aforementioned palladium-catalyzed cross-couplings and nitrile-group transfers. [, ] Additionally, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitutions. []

Q6: Has the chloromethylation of this compound been reported?

A: Yes, research indicates that chloromethylation of this compound leads to the formation of 6-bromo-1-chloromethyl-2-methoxynaphthalene, contrary to previous reports. [] This compound serves as an intermediate in the synthesis of 5-methoxy-2-naphthaleneacetonitrile, which itself acts as a precursor to the 6-hydroxy metabolite of napactadine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.